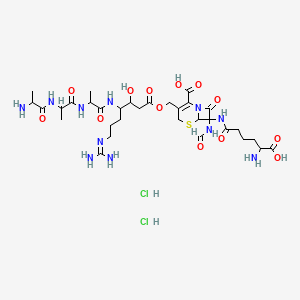
Antibiotic tan-547C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibiotic tan-547C is a naturally occurring antibiotic compound known for its potent antibacterial properties. It is produced by certain strains of microorganisms and has shown significant efficacy against a variety of bacterial pathogens. This compound is part of a broader class of antibiotics that are derived from natural sources and have been modified to enhance their therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of antibiotic tan-547C involves the cultivation of specific microorganisms capable of producing this compound. The process begins with the activation of the microorganism, followed by culturing in a suitable medium. The fermentation broth is then processed to extract and purify the antibiotic. The pH of the fermentation broth is adjusted, and the broth is concentrated through rotary evaporation. The concentrate is further processed to obtain the final antibiotic product .
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The microorganisms are cultured in large bioreactors, and the fermentation process is carefully monitored to optimize yield. The extraction and purification steps are scaled up to handle larger volumes, ensuring that the final product meets the required purity and potency standards.
Chemical Reactions Analysis
Types of Reactions: Antibiotic tan-547C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties and reduce potential side effects.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are carefully controlled to ensure the desired modifications are achieved without compromising the integrity of the compound.
Major Products Formed: The major products formed from these reactions are modified versions of this compound with enhanced antibacterial activity and improved pharmacokinetic properties. These modifications help in targeting specific bacterial strains more effectively and reducing the likelihood of resistance development.
Scientific Research Applications
Antibiotic tan-547C has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and modification of antibiotics. In biology, it serves as a tool for investigating bacterial resistance mechanisms and developing new antibacterial strategies. In medicine, this compound is explored for its potential to treat various bacterial infections, particularly those caused by resistant strains. In industry, it is used in the development of new antibacterial agents and formulations .
Mechanism of Action
The mechanism of action of antibiotic tan-547C involves the inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. This mechanism is similar to that of other β-lactam antibiotics, but this compound has unique structural features that enhance its efficacy against resistant bacterial strains .
Comparison with Similar Compounds
Antibiotic tan-547C is unique in its structural features and mechanism of action compared to other similar compounds. While it shares similarities with other β-lactam antibiotics, such as penicillins and cephalosporins, its unique modifications make it more effective against certain resistant bacterial strains. Similar compounds include penicillin, cephalosporin, and carbapenem, but this compound stands out due to its enhanced stability and efficacy .
Properties
CAS No. |
97232-34-3 |
|---|---|
Molecular Formula |
C32H53Cl2N11O13S |
Molecular Weight |
902.8 g/mol |
IUPAC Name |
7-[(5-amino-5-carboxypentanoyl)amino]-3-[[4-[2-[2-(2-aminopropanoylamino)propanoylamino]propanoylamino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C32H51N11O13S.2ClH/c1-14(33)24(48)39-15(2)25(49)40-16(3)26(50)41-19(7-5-9-37-31(35)36)20(45)10-22(47)56-11-17-12-57-30-32(38-13-44,29(55)43(30)23(17)28(53)54)42-21(46)8-4-6-18(34)27(51)52;;/h13-16,18-20,30,45H,4-12,33-34H2,1-3H3,(H,38,44)(H,39,48)(H,40,49)(H,41,50)(H,42,46)(H,51,52)(H,53,54)(H4,35,36,37);2*1H |
InChI Key |
SUMMYMJEQKIYSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O)O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


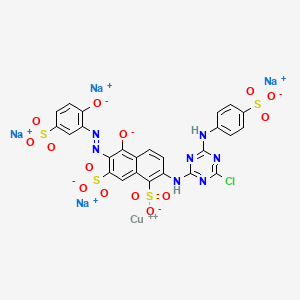
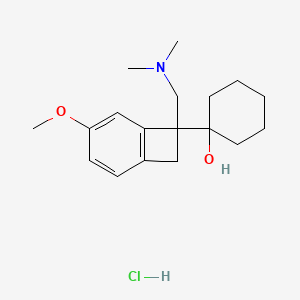
![3,3'-Spirobi[2,4-dihydro-[1,3]oxazino[3,2-a]benzimidazole]](/img/structure/B12795418.png)
![9-methyl-2-prop-2-ynyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12795432.png)

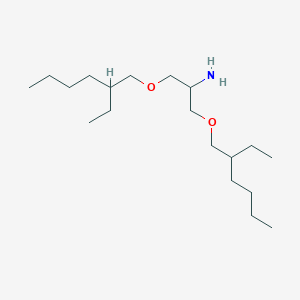
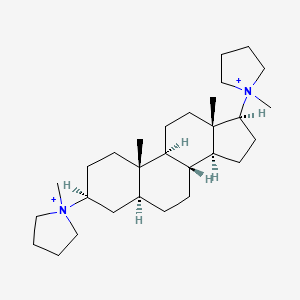
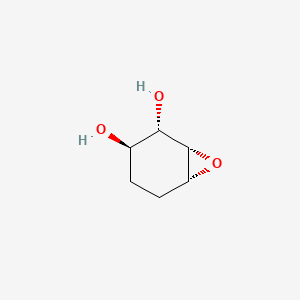
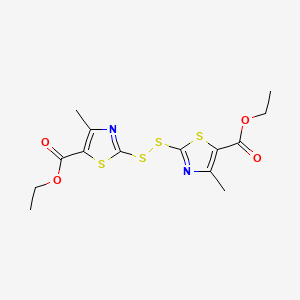
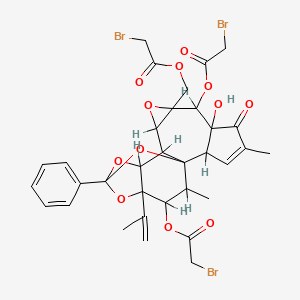
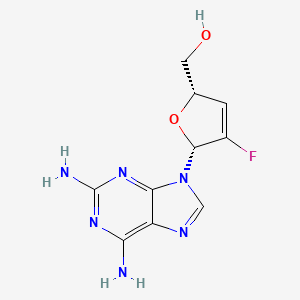
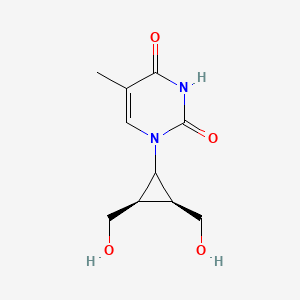
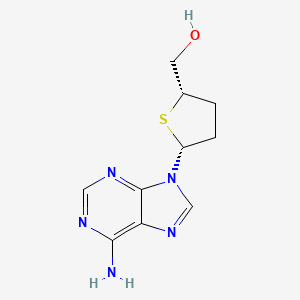
![2-[(5-Amino-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino]ethan-1-ol](/img/structure/B12795499.png)
